Thulium sulfate octahydrate

Description

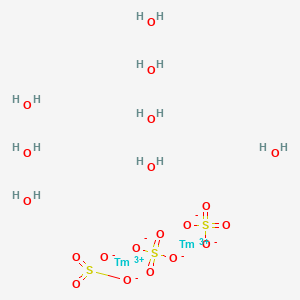

Thulium(III) sulfate octahydrate (Tm₂(SO₄)₃·8H₂O) is a rare-earth sulfate compound with the molecular formula Tm₂(SO₄)₃·8H₂O and a molecular weight of 770.18 g/mol . It is characterized by pink crystalline or powdery morphology and is commercially available with high purity (≥99.99% metals basis) for specialized applications in materials science and spectroscopy . The compound’s CAS registry number is 13778-40-0, and its structure is presumed to align with other lanthanide sulfate octahydrates, which typically adopt monoclinic or triclinic crystal systems .

Properties

IUPAC Name |

thulium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Tm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBYLGMJMIXKMU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tm+3].[Tm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16O20S3Tm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746050 | |

| Record name | Thulium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13778-40-0 | |

| Record name | Thulium sulfate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13778-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THULIUM SULFATE OCTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZGZ55L20J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Stoichiometry and Reaction Conditions

The reaction follows the equation:

To achieve the octahydrate form, the product is crystallized from an aqueous solution. Key parameters include:

Post-reaction, the solution is filtered to remove unreacted Tm₂O₃ or impurities. Slow evaporation at 25–30°C promotes the formation of Tm₂(SO₄)₃·8H₂O crystals, as lower temperatures favor hydration.

Hydration of Anhydrous Thulium Sulfate

An alternative route involves hydrating anhydrous thulium sulfate (Tm₂(SO₄)₃). This method is advantageous when the anhydrous form is readily available, such as from high-temperature synthesis.

Hydration Dynamics

The anhydrous compound absorbs water vapor under controlled humidity (60–80% RH) to form the octahydrate:

Kinetic studies indicate that hydration completes within 48–72 hours at 25°C. Prolonged exposure to moisture (>90% RH) risks forming higher hydrates, necessitating precise humidity control.

Crystallization from Aqueous Solutions

Crystallization is critical for obtaining high-purity Tm₂(SO₄)₃·8H₂O. Two primary techniques are employed:

Slow Evaporation

A saturated solution of Tm₂(SO₄)₃ is prepared in deionized water and left to evaporate at ambient conditions. This method yields large, well-defined crystals but requires weeks for completion.

Cooling Crystallization

Heating the solution to 60°C followed by gradual cooling to 4°C enhances nucleation rates. This approach reduces crystallization time to 7–10 days while maintaining >99% purity.

Solubility Considerations

The solubility of Tm₂(SO₄)₃ in water exhibits significant temperature dependence:

| Temperature (°C) | Solubility (g/100 mL) |

|---|---|

| 20 | 18.2 |

| 40 | 24.7 |

| 60 | 32.1 |

Data derived from solubility tests underscore the importance of temperature gradients in optimizing crystal growth.

Purification and Quality Control

Recrystallization

Impurities such as lanthanum or yttrium sulfates are removed via recrystallization. The crude product is dissolved in minimal hot water (70°C) and filtered through a 0.2 µm membrane to exclude particulate contaminants.

Analytical Verification

Purity is assessed using:

-

X-ray diffraction (XRD) : Confirms crystal structure matches reference patterns (PDF 00-024-1036).

-

Inductively coupled plasma mass spectrometry (ICP-MS) : Detects trace metal impurities (<0.01 wt%).

Industrial-Scale Production

Commercial synthesis (e.g., by Sigma-Aldrich and American Elements) typically employs continuous stirred-tank reactors (CSTRs) to automate Tm₂O₃ digestion and crystallization. Key industrial parameters include:

| Parameter | Industrial Setting |

|---|---|

| Reactor volume | 500–1000 L |

| Throughput | 50–100 kg/day |

| Energy consumption | 15–20 kWh/kg product |

Automation reduces human error and ensures batch consistency, critical for applications in fiber amplifiers .

Chemical Reactions Analysis

Types of Reactions: Thulium sulfate octahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: Thulium in the +3 oxidation state can participate in redox reactions, although it is relatively stable in this state.

Substitution Reactions: Thulium sulfate can react with other sulfates or salts to form different thulium compounds.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents can be used to oxidize thulium compounds.

Reduction: Reducing agents like hydrogen gas or metals can reduce thulium compounds.

Substitution: Reactions with other sulfates or salts in aqueous solutions can lead to the formation of new thulium compounds.

Major Products Formed:

Oxidation: Thulium oxide (Tm₂O₃) can be formed.

Reduction: Thulium metal can be obtained.

Substitution: Various thulium salts and complexes can be synthesized

Scientific Research Applications

Optical Technologies

Thulium sulfate octahydrate is primarily utilized as a dopant in optical materials, particularly fiber amplifiers. Its ability to emit light at specific wavelengths makes it valuable for enhancing the performance of lasers and other photonic devices.

- Doping in Fiber Amplifiers : Thulium ions are incorporated into glass or fiber optic matrices to improve light emission, especially in the mid-infrared range (around 2 microns). This wavelength is crucial for applications such as telecommunications and medical devices.

- Laser Applications : The compound's optical properties allow for its use in solid-state lasers, where it contributes to efficient light generation and amplification. The emission spectrum typically shows peaks in the blue region due to electronic transitions within the thulium ions.

Materials Science

The unique properties of this compound make it an attractive subject for research in materials science:

- Crystal Structure Studies : Investigations into the crystal structure of this compound can reveal insights into its stability and reactivity, which are important for developing new materials with tailored properties .

- Magnetic Materials : Due to the magnetic properties associated with thulium ions, this compound can be explored for use in magnetic materials, potentially leading to advancements in data storage technologies .

Chemical Reactivity

This compound participates in various chemical reactions that enhance its utility:

- Dehydration Reactions : It serves as a reactant in dehydration processes, which are essential for synthesizing other thulium-based compounds or materials .

- Source of Thulium Ions : The compound acts as a readily soluble source of thulium ions for research purposes, enabling studies on their chemical behavior and applications in different contexts .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Fiber Amplifiers | Demonstrated enhanced performance when doped with this compound, achieving higher gain at mid-infrared wavelengths. |

| Study B | Laser Development | Showed that incorporating thulium ions from this compound improved efficiency and output power of solid-state lasers. |

| Study C | Material Properties | Investigated the crystal structure and reactivity, providing insights into potential applications in advanced material synthesis. |

These studies underscore the compound's versatility and importance across multiple scientific domains.

Mechanism of Action

The mechanism of action of thulium sulfate octahydrate involves its interaction with molecular targets and pathways. In catalysis, thulium ions can facilitate various chemical transformations by stabilizing transition states and intermediates. In biological systems, thulium ions can interact with proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lanthanide sulfate hydrates share general structural and chemical properties but exhibit differences in hydration states, thermal stability, and crystallography. Below is a detailed comparison of Tm₂(SO₄)₃·8H₂O with related compounds:

Crystal Structure and Hydration States

- Tm₂(SO₄)₃·8H₂O: Presumed monoclinic symmetry based on structural analogs like terbium sulfate octahydrate (Tb₂(SO₄)₃·8H₂O) and dysprosium sulfate octahydrate (Dy₂(SO₄)₃·8H₂O), which feature eight water molecules coordinated to lanthanide ions in a layered framework .

- Samarium Sulfate : Samarium predominantly forms a pentahydrate (Sm₂(SO₄)₃·5H₂O) with a distinct orthorhombic structure, indicating reduced water coordination compared to Tm, Tb, or Dy . However, samarium sulfate octahydrate (Sm₂(SO₄)₃·8H₂O) has also been reported, suggesting hydration-state variability under specific synthetic conditions .

- Praseodymium and Europium Sulfates : Both form octahydrates (Pr₂(SO₄)₃·8H₂O and Eu₂(SO₄)₃·8H₂O) with thermal decomposition pathways distinct from Tm₂(SO₄)₃·8H₂O. For example, praseodymium sulfate octahydrate decomposes at lower temperatures (~100–200°C), while europium sulfate shows intermediate stability .

Thermal Stability

Thermogravimetric analysis (TGA) reveals key differences:

The lower hydration state of Sm₂(SO₄)₃·5H₂O correlates with higher thermal stability compared to octahydrate analogs .

Purity and Analytical Methods

- Tm₂(SO₄)₃·8H₂O : High-purity grades (99.99% metals basis) are verified via trace rare-earth analysis (TREA) and inductively coupled plasma (ICP) spectroscopy .

- Erbium Sulfate Octahydrate (Er₂(SO₄)₃·8H₂O) : Similar purity (99.9%) is achieved, with X-ray diffraction (XRD) confirming phase homogeneity .

- Gadolinium Sulfate Octahydrate (Gd₂(SO₄)₃·8H₂O) : Used in neutron detectors due to its homogeneity, validated by atomic absorption spectroscopy (AAS) with <2% measurement uncertainty .

Biological Activity

Thulium sulfate octahydrate (Tm₂(SO₄)₃·8H₂O) is a rare earth compound that has garnered attention for its unique properties and potential applications in various fields, including biology, materials science, and medicine. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

Overview of this compound

This compound appears as a white crystalline solid, readily soluble in water and moderately soluble in strong mineral acids. It is primarily used as a catalyst in chemical reactions and as a precursor for other thulium compounds. The compound's structure allows it to act effectively in various scientific applications, particularly in biological assays and studies involving rare earth elements.

Target of Action : this compound acts primarily through its thulium ions (Tm³⁺), which can interact with biological molecules.

Mode of Action : As a catalyst, it facilitates chemical reactions by lowering activation energy or altering reaction mechanisms. This catalytic property can lead to various biochemical transformations.

Result of Action : The specific effects depend on the reactions it catalyzes; however, it is known to cause skin irritation and respiratory issues upon exposure.

This compound has several notable biochemical properties:

- Cellular Effects : Studies indicate that exposure to thulium compounds can result in skin irritation and respiratory discomfort. The compound's ions may interact with cellular components, leading to oxidative stress or inflammatory responses.

- Molecular Mechanism : Research shows that the absorption spectrum of this compound is influenced by crystal field effects, which can affect its reactivity and interaction with biological systems .

Case Studies

- Optical and Magnetic Studies : Research has shown that thulium ions exhibit unique optical properties when incorporated into various matrices. These properties are leveraged in applications such as medical imaging and fiber optics. The crystal-field splitting of Tm³⁺ levels has been characterized, revealing insights into its electronic structure and potential biological interactions .

- Catalytic Applications : this compound has been evaluated for its catalytic role in biochemical reactions. Its ability to facilitate specific reactions without being consumed makes it a valuable tool in laboratory settings for studying enzyme kinetics and reaction mechanisms .

Applications in Medicine

This compound is being investigated for its potential applications in medical imaging and radiation therapy. The compound's unique properties allow for enhanced imaging capabilities, particularly in the mid-infrared range, which is crucial for various diagnostic techniques . Additionally, the compound's relatively low toxicity compared to other lanthanide sulfates makes it a suitable candidate for further exploration in therapeutic contexts.

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to similar compounds:

| Compound Name | Formula | Molecular Weight (g/mol) | Unique Properties |

|---|---|---|---|

| This compound | Tm₂(SO₄)₃·8H₂O | 770.18 | Optical dopant for fiber amplifiers |

| Dysprosium Sulfate Octahydrate | Dy₂(SO₄)₃·8H₂O | 811.02 | Higher magnetic susceptibility |

| Ytterbium Sulfate Octahydrate | Yb₂(SO₄)₃·8H₂O | 832.12 | Used in solid-state lasers |

| Lanthanum Sulfate Octahydrate | La₂(SO₄)₃·8H₂O | 690.80 | Precursor for lanthanum-based catalysts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.